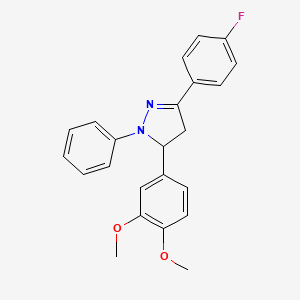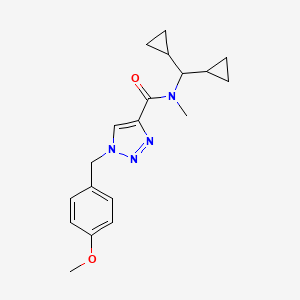![molecular formula C19H21ClN2O3 B5207551 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide](/img/structure/B5207551.png)
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide, also known as CPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPB belongs to the class of benzamide derivatives and has been shown to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, anxiety, and stress responses. By blocking the NOP receptor, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is thought to reduce pain and anxiety.
Biochemical and Physiological Effects:
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, and anxiolytic effects, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to exhibit anticonvulsant and antidepressant effects. 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide for lab experiments is its potent and selective activity at the NOP receptor. This makes it a useful tool for studying the role of the NOP receptor in pain, anxiety, and stress responses. However, one of the limitations of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide is its poor solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several potential future directions for research on 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide. One area of interest is the development of novel analogs of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of the NOP receptor in other physiological processes, such as addiction and reward. Finally, the potential therapeutic applications of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide, particularly as an analgesic, anti-inflammatory, and anxiolytic agent, warrant further investigation.
Métodos De Síntesis
The synthesis of 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-chlorophenol, which is reacted with propionyl chloride in the presence of a base to form 4-chlorophenylpropanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-propylamine to form the amide. The amide is then treated with sodium hydride and 2-bromoethanol to form 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide.
Aplicaciones Científicas De Investigación
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been extensively studied for its potential therapeutic applications. One of the primary areas of research has been its use as an analgesic. 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has been shown to exhibit potent analgesic effects in animal models of pain. In addition to its analgesic effects, 2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide has also been shown to exhibit anti-inflammatory and anxiolytic effects.
Propiedades
IUPAC Name |
2-[2-(4-chlorophenoxy)propanoylamino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-3-12-21-19(24)16-6-4-5-7-17(16)22-18(23)13(2)25-15-10-8-14(20)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANCHPJHDSPFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-propylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-bromophenoxy)ethyl]morpholine oxalate](/img/structure/B5207468.png)
![2-chloro-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5207471.png)
![N-(5-chloro-2-methylphenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5207475.png)

![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5207499.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![4-({3-(4-bromophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5207542.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)
![4-{[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5207558.png)